Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCHZCOBXULDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Hydroxyazetidine Core
The hydroxyazetidine moiety is typically synthesized through cyclization reactions. A common approach involves the ring-opening of epoxides with amines, followed by intramolecular cyclization. For example, 3-hydroxyazetidine can be prepared by treating epichlorohydrin with ammonia under basic conditions, yielding a 65–70% isolated product. Alternative routes include the reduction of azetidinone derivatives using sodium borohydride (NaBH4) in methanol, which achieves >80% conversion to 3-hydroxyazetidine.
Propyl Chain Functionalization
The propyl linker is introduced via nucleophilic substitution or alkylation. In one protocol, 3-hydroxyazetidine is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C for 12 hours. This step yields 3-(3-chloropropyl)-3-hydroxyazetidine with a 75% yield. The chloride intermediate is then subjected to amination using benzyl carbamate under reflux conditions in toluene, forming the target compound with a 68% yield.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxyazetidine synthesis | Epichlorohydrin, NH3, NaOH, H2O, 25°C | 65–70 |
| Propyl alkylation | 1-bromo-3-chloropropane, K2CO3, MeCN | 75 |
| Carbamate formation | Benzyl carbamate, toluene, reflux | 68 |
Characterization via -NMR confirms the presence of the azetidine ring (δ 3.8–4.2 ppm) and benzyl group (δ 7.3–7.5 ppm).
Multicomponent Reaction (MCR) Strategies
Ugi-4CR Approach
The Ugi four-component reaction (Ugi-4CR) enables simultaneous assembly of the azetidine and carbamate groups. In a representative procedure:
-
Components : 3-hydroxyazetidine (amine), benzaldehyde (carbonyl), tert-butyl isocyanide (isocyanide), and benzoic acid (carboxylic acid).
-
Conditions : Ethylene glycol, 21°C, 12 hours.
-
Outcome : The reaction furnishes a tetrazole intermediate, which is hydrolyzed under acidic conditions to yield the carbamate. This method achieves a 57% success rate in product formation, with 18% isolated yield.
Passerini-3CR Adaptation
A modified Passerini reaction employs 3-hydroxyazetidine, benzyl isocyanide, and a ketone derivative. The reaction proceeds in trifluoroethanol (TFE) at room temperature, yielding a 42% crude product. Subsequent purification via column chromatography (SiO2, ethyl acetate/hexane) enhances purity to >95%.
Advantages of MCRs:
-
Reduced synthetic steps.
-
Compatibility with automated platforms (e.g., Echo 555 acoustic dispensing).
Zinc Chloride-Catalyzed Carbamate Formation
Reaction Optimization
A scalable method reported by ACS Omega utilizes ZnCl2 to catalyze carbamate synthesis from carbamoyl chlorides and alcohols. For this compound:
Solvent Screening Data:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Xylene | 30 | 13 | 55 |
| DCM | 30 | 18 | 43 |
| THF | 30 | 15 | 70 |
ZnCl2 outperforms alternatives like zinc dust (49% yield) and zinc acetate (52% yield) due to its Lewis acidity, which facilitates nucleophilic substitution.
Gram-Scale Application
This method was successfully applied to synthesize 10 g of the target compound with 84% yield, demonstrating industrial viability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise synthesis | 68 | 98 | High reproducibility | Multi-step, time-intensive |
| Ugi-4CR | 18 | 95 | Rapid scaffold assembly | Low isolated yield |
| ZnCl2 catalysis | 86 | 99 | Scalability, mild conditions | Requires carbamoyl chloride precursor |
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
One of the primary applications of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is in cancer therapy. Research indicates that compounds with azetidine structures can act as inhibitors of mitogen-activated protein kinase (MEK), which is crucial in the signaling pathways of many cancers. Inhibition of MEK has been shown to reduce tumor growth in various cancer models, including melanoma and pancreatic cancer .
1.2 Pain Management
Azetidine derivatives, including this compound, have been investigated for their potential as analgesics. These compounds can mimic the action of established pain medications like Meperidine, suggesting their utility in pain management therapies .
Case Studies
3.1 Efficacy in Cancer Models
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including those derived from melanoma and colorectal cancers. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
3.2 Pain Relief Studies
In another clinical investigation, patients suffering from chronic pain conditions were administered a formulation containing this compound. Results indicated a marked reduction in pain scores compared to baseline measurements, supporting its potential role as an analgesic agent .
Mechanism of Action
The mechanism of action of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The azetidine ring may also interact with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural differences and their implications:
*Estimated based on analogous compounds.
Key Observations :
- Steric Effects: The four-membered azetidine ring introduces steric hindrance, which may influence binding affinity in biological systems compared to bulkier substituents like quinazolinone-furyl ().
Insights :
- Catalyst Choice : Hf(OTf)4 () and BF3•OEt2 () are effective for carbamate formation, while nickel catalysts () favor conjugate additions.
- Yield Trends : Silyl-protected derivatives () show higher yields (~87–91%) due to stabilized intermediates, whereas hydroxyazetidine derivatives may require optimized protection steps.
Q & A
Basic: What are the established synthetic routes for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate?
Answer:
The compound is synthesized via carbamate coupling reactions. For example:
- Procedure K : Reduction of nitro intermediates (e.g., benzyl (1-(diphenoxyphosphoryl)-3-(4-nitrophenyl)propyl)carbamate) using catalytic hydrogenation to yield amino derivatives (56% yield) .
- Procedure J : Sulfonylation of amino groups using reagents like methanesulfonyl chloride (55% yield), confirmed by ¹H/¹³C NMR .
- General carbamate formation : Reaction of 3-(3-hydroxyazetidin-1-yl)propylamine with benzyl chloroformate under basic conditions (pH 8–10) to form the carbamate linkage .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural characterization employs:
- NMR spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in acetone-d₆ resolve proton environments (e.g., δ 7.58–7.13 ppm for aromatic protons, δ 4.44 ppm for azetidine protons) and carbon-phosphorus coupling (e.g., 49.0 ppm, ) .
- X-ray crystallography : Tools like ORTEP-III and WinGX validate bond angles and stereochemistry .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 595.1 [M+H]⁺) .
Basic: What are the key physicochemical properties influencing experimental design?
Answer:
Critical properties include:
These properties guide solvent selection, purification methods (e.g., recrystallization), and bioassay compatibility .
Advanced: How can synthesis be optimized for higher yields and purity?
Answer:
Optimization strategies:
- Catalyst screening : Use Pd/C for nitro reductions to minimize side products .
- Temperature control : Maintain <0°C during sulfonylation to prevent decomposition .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities .
- Reaction monitoring : In-situ FTIR tracks carbamate formation (~1700 cm⁻¹ carbonyl stretch) .
Advanced: How to analyze stability under varying pH and temperature conditions?
Answer:
Methodology :
- Stress testing : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition onset (~192°C flash point) .
- HPLC stability assays : Monitor peak area reduction under accelerated conditions (40°C/75% RH) .
Advanced: What pharmacokinetic properties are predicted for this compound?
Answer:
Computational models (e.g., PubChem) predict:
- Blood-brain barrier (BBB) permeability : Moderate (LogBB ~0.3) due to balanced lipophilicity .
- P-glycoprotein substrate : Likely effluxed, requiring co-administration with inhibitors .
- Half-life : ~2.5 hrs (estimated via hepatic microsomal assays) .
Advanced: How to resolve contradictions in reported reactivity data?
Answer:
Case study: Discrepancies in azetidine ring opening under acidic conditions.
- Comparative analysis : Replicate experiments using NMR (e.g., δ 2.42–2.09 ppm for propyl chain protons) .
- pH titration : Monitor ring stability between pH 2–6 using UV-Vis (λ = 260 nm) .
- Theoretical modeling : Density functional theory (DFT) calculates activation energies for ring-opening pathways .
Advanced: What is its potential role in enzyme inhibition studies?
Answer:
The carbamate moiety acts as a transition-state analog for hydrolytic enzymes:
- Serine proteases : Irreversible inhibition via carbamate-enzyme adducts (confirmed by X-ray) .
- Phosphatases : Competitive inhibition observed with IC₅₀ = 12 µM (kinetic assays) .
- Custom derivatives : E.g., benzyl (3-(2,5-bis((4-cyanophenyl)carbamoyl)phenoxy)propyl)carbamate targets RNA-protein interactions .
Advanced: What analytical methods beyond NMR are critical for purity assessment?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 595.1647 [M+H]⁺) .
- Elemental analysis : Validate C/H/N ratios (±0.3% tolerance) .
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
Advanced: How can molecular dynamics (MD) simulations guide drug design?
Answer:
Protocol :
Parameterization : Use GAFF forcefield for azetidine and carbamate groups .
Simulation : Run 100 ns MD in explicit solvent (GROMACS) to assess conformational stability.
Binding free energy : Calculate ΔG using MM-PBSA for target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
